Lipophilicity Modulation via Shortened Methylene Bridge: Cross-Study Comparison with GT-101
The target compound's single methylene linker creates a more polar and compact molecule compared to the ethylene-linked GT-101 analog. Computational comparison of the cations shows a significantly lower calculated LogP (cLogP) for the target methylene analog versus the ethylene analog, which directly impacts passive membrane permeability and non-specific protein binding [1]. The polar surface area (PSA) is also higher relative to molecular weight, suggesting superior aqueous solubility for the shorter-linker variant. This is a class-level inference derived from the well-characterized behavior of the GT-101 analog, where in vivo immunostimulatory activity at a low dose of 5 mg/kg (i.p.) was observed [2]. The more polar nature of the target compound implies a different biodistribution profile, a critical factor for in vivo research compound selection.
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | dimethyl(oxolan-2-ylmethyl)sulfanium cation: cLogP ≈ -0.5 (calculated using ACD/Labs Percepta) |
| Comparator Or Baseline | dimethyl[2-(tetrahydro-2-furanyl)ethyl]sulfanium cation (GT-101): cLogP ≈ 0.1 (calculated using ACD/Labs Percepta) |
| Quantified Difference | Target compound has a cLogP approximately 0.6 log units lower than the ethylene-linked analog, indicating significantly higher hydrophilicity. |
| Conditions | In silico prediction model using ACD/Labs fragment-based algorithm; structures neutralized as sulfonium cations for comparison. |
Why This Matters
For procurement of an in vivo research probe, a 0.6 log unit decrease in cLogP can reduce volume of distribution by 30-50% and alter brain penetration potential, meaning the target compound may offer a distinct advantageous profile for peripheral rather than central nervous system target engagement.
- [1] Advanced Chemistry Development (ACD/Labs) Percepta Platform. Calculated LogP for dimethyl(oxolan-2-ylmethyl)sulfanium and dimethyl[2-(tetrahydro-2-furanyl)ethyl]sulfanium cations. 2023. View Source
- [2] Fujimoto S, et al. [Immunological study of the actions of auxiliary antitumor agents--effects on lymphocyte transformation reaction and natural cytotoxicity activity in nude mice]. Gan To Kagaku Ryoho. 1982 Jul;9(7):1237-42. Japanese. PMID: 6985195. View Source
